5-(Dimethylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium methyl sulphate
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Overview
Description
EINECS 281-477-4 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Chemical Reactions Analysis
EINECS 281-477-4 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. The major products formed from these reactions vary based on the reaction conditions and reagents used .
Scientific Research Applications
EINECS 281-477-4 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a reagent or a probe to study biological processes. In medicine, it could be involved in drug development or as a diagnostic tool. Industrially, it may be used in the production of various chemicals or materials .
Mechanism of Action
The mechanism of action of EINECS 281-477-4 involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the compound’s structure and the context in which it is used. For example, in a biological setting, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
EINECS 281-477-4 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share similar chemical structures or functional groups but differ in their specific applications or reactivity. Some similar compounds include those with similar molecular formulas or those that undergo similar types of chemical reactions .
Properties
CAS No. |
83950-26-9 |
---|---|
Molecular Formula |
C14H22N6O4S2 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
5-[[4-(dimethylamino)phenyl]diazenyl]-N,N,4-trimethyl-1,3,4-thiadiazol-4-ium-2-amine;methyl sulfate |
InChI |
InChI=1S/C13H19N6S.CH4O4S/c1-17(2)11-8-6-10(7-9-11)14-15-12-19(5)16-13(20-12)18(3)4;1-5-6(2,3)4/h6-9H,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
RHUNEAXIFARCCT-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(SC(=N1)N(C)C)N=NC2=CC=C(C=C2)N(C)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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